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Abstract

FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor,
demonstrating significant potential in various therapeutic areas, including oncology.[1][2][3] The
original synthesis developed by Fujisawa was lengthy, comprising 20 steps, and relied heavily
on chromatographic purification for 13 of those steps, resulting in a low overall yield of 0.32%.
[1] This application note details a robust and scalable 17-step chromatography-free synthesis
of FR-190997, developed by Vachlioti et al., which is amenable to multigram-scale production.
[1][2] This improved methodology utilizes crystalline intermediates, allowing for purification by
recrystallization and eliminating the need for column chromatography. The process is efficient,
safe, and employs cost-effective materials, delivering FR-190997 in approximately 8% overall
yield.[1]

Introduction

FR-190997 has garnered interest for its antiproliferative effects, notably in triple-negative breast
cancer cell lines.[1][2] However, the complexity and low yield of the original synthesis
presented a significant hurdle for further research and development. The chromatography-free
method described herein addresses these challenges, providing a practical and scalable route
to this promising compound and its analogs.[1][2] This protocol offers a detailed, step-by-step
guide for the synthesis, purification, and characterization of FR-190997 without the use of
chromatography.
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Overall Synthetic Workflow

The chromatography-free synthesis of FR-190997 is a convergent synthesis, featuring an 11-
step longest linear sequence. The entire process proceeds through crystalline intermediates,
which facilitates purification by simple recrystallization.

Overall Synthetic Workflow for FR-190997
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Caption: Convergent, chromatography-free synthesis of FR-190997.

Experimental Protocols

The following protocols are adapted from the work of Vachlioti et al. and provide a detailed
methodology for the key stages of the chromatography-free synthesis of FR-190997.

Synthesis of Key Intermediate 12

The synthesis of the advanced intermediate 12 is a critical part of the overall process. The

following diagram illustrates the workflow for its preparation.
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Workflow for the Synthesis of Intermediate 12

Starting Materials

Step 1: Reaction

Step 1: Work-up

Step 2: Reaction

Step 2: Work-up

Step 3: Reaction

Step 3: Work-up

Intermediate 12

Click to download full resolution via product page

Caption: Multi-step synthesis of advanced intermediate 12.
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Endgame Synthesis: Amide Coupling to Yield FR-190997

The final steps of the synthesis involve the coupling of two key fragments, the cinnamic acid
derivative 9 and the glycine derivative 11, followed by deprotection to yield FR-190997.

Protocol for the Amide Coupling of Intermediate 9 and 11.:

» To a solution of cinnamic acid derivative 9 in dichloromethane (DCM), add triethylamine.
e Add a 50% w/w solution of T3P (Propylphosphonic anhydride) in ethyl acetate.

 Stir the mixture at ambient temperature.

o Add the glycine derivative 11 to the reaction mixture.

o Continue stirring at ambient temperature for 36 hours.

o Upon completion of the reaction, perform an aqueous work-up.

« |solate the crude product.

Purify the product by recrystallization to obtain FR-190997 in high yield and purity.

This final amide coupling step has been optimized to minimize impurity formation, thus avoiding
the need for chromatography.[1]

Data Presentation

The chromatography-free synthesis has been demonstrated to be robust and reproducible on a
multigram scale. The yields for the key transformations are summarized in the table below.
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Step Product Yield (%) Purification Method
Synthesis of ) o
_ Intermediate 2 84 Crystallization
Intermediate 2
Phthalimide to Glycine ) o
o Intermediate 11 70 Crystallization
Derivative
Heck Reaction for ) ]
] Cinnamate Ester 77 Not required
Cinnamate Ester
Hydrolysis to ) o
] ] ) Intermediate 9 44 (overall) Crystallization
Cinnamic Acid
Final Amide Coupling FR-190997 87 Crystallization
Overall Yield (longest
FR-190997 ~8 -

linear)

Signaling Pathway of FR-190997

FR-190997 acts as a partial agonist at the bradykinin B2 receptor (B2R), a G-protein coupled

receptor. Its binding initiates a signaling cascade that has been linked to its antiproliferative

effects.
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Simplified Signaling Pathway of FR-190997
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Caption: FR-190997 agonism at the B2 receptor initiates antiproliferative signaling.

Conclusion

The development of a chromatography-free synthesis for FR-190997 represents a significant
advancement, enabling the large-scale production necessary for further preclinical and clinical
investigations. This protocol provides a detailed and practical guide for researchers in
academia and industry, facilitating the exploration of FR-190997's therapeutic potential. The
elimination of chromatographic purification steps not only improves the overall yield and
efficiency but also reduces the environmental impact and cost of synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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